molecular formula C24H27N3O3 B1193175 LDN-213844

LDN-213844

Cat. No. B1193175
M. Wt: 405.5
InChI Key: WFZZPLAPENBNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LDN-213844 is an ALK2 inhibitor.

Scientific Research Applications

1. Photon Conversion and Luminescence Enhancement

LDN-213844 has been studied in the context of luminescent lanthanide-doped nanostructures (LDNs). These structures are significant in photonics, where they are used to enhance luminescence quantum efficiencies for applications like temperature sensing, lighting, and solar cell technologies. The use of this compound in this area exemplifies its potential in improving the performance of photonic devices (Maciel & Rakov, 2015).

2. Advanced Theoretical Calculations in Biomedical Fields

The role of this compound extends to theoretical calculations in biomedical applications, particularly in the development of biosensors and drug delivery systems. It's been observed that LDNs like this compound can significantly contribute to biosensor technology and drug delivery, providing solutions to challenges such as reducing harmful side effects and enhancing drug targeting efficacy (Rahman, Hossain, & Ferdous, 2020).

3. Land Degradation Neutrality and Sustainable Land Management

In the environmental science domain, this compound has been associated with the concept of Land Degradation Neutrality (LDN). It is an essential part of discussions on sustainable land management and how to balance land degradation and restoration, contributing to achieving the Sustainable Development Goals of the United Nations (Kust, Andreeva, & Cowie, 2017).

4. Laser-Driven Neutron Sources and Nuclear Resonance Absorption Imaging

In nuclear physics and engineering, this compound is relevant in the development of laser-driven neutron sources (LDNS). These sources are used for applications such as nuclear resonance absorption imaging, offering unique capabilities due to their large neutron generation and compact source size (Mima et al., 2022).

5. Bioactive Ceramics Reinforcement in Bone Repair

In the field of biomaterials, this compound is significant in reinforcing bioactive ceramics for bone repair. Its properties, like high brittleness and strength, make it a promising material in developing better bone scaffold materials (Gao, Feng, Peng, & Shuai, 2017).

properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5

IUPAC Name

1-[4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-yl]phenyl]piperazine

InChI

InChI=1S/C24H27N3O3/c1-28-22-13-18(14-23(29-2)24(22)30-3)20-12-19(15-26-16-20)17-4-6-21(7-5-17)27-10-8-25-9-11-27/h4-7,12-16,25H,8-11H2,1-3H3

InChI Key

WFZZPLAPENBNIY-UHFFFAOYSA-N

SMILES

COC1=C(OC)C(OC)=CC(C2=CN=CC(C3=CC=C(N4CCNCC4)C=C3)=C2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Desmethyl LDN-214117;  LDN-213844;  LDN213844;  LDN 213844

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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